4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide
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Overview
Description
4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a butoxy group, a dioxidotetrahydrothiophenyl moiety, and an ethylbenzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide typically involves multiple steps:
Formation of the Butoxy Group:
Synthesis of the Dioxidotetrahydrothiophenyl Moiety: This step involves the oxidation of tetrahydrothiophene to introduce the sulfone (dioxide) functionality. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Coupling with Ethylbenzamide: The final step involves coupling the butoxy and dioxidotetrahydrothiophenyl intermediates with ethylbenzamide. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfone group, potentially converting it back to a sulfide.
Substitution: The butoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkoxides, under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various alkoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The dioxidotetrahydrothiophenyl moiety could play a role in binding to specific molecular targets, while the butoxy and ethylbenzamide groups could influence the compound’s overall bioavailability and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide
- 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide
- 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide
Uniqueness
Compared to similar compounds, 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide may offer unique properties such as enhanced stability, specific reactivity, or improved bioactivity. Its distinct combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-butoxy-N-(1,1-dioxothiolan-3-yl)-N-ethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-3-5-11-22-16-8-6-14(7-9-16)17(19)18(4-2)15-10-12-23(20,21)13-15/h6-9,15H,3-5,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFIENVYGKJWRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N(CC)C2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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